N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide
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Description
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to exhibit significant biological activity, making it an interesting target for drug development.
Scientific Research Applications
Antibacterial Activity
“N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide” and its derivatives have shown significant promise in the field of antibacterial research. These compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria . The unique structure of the thiazole ring, combined with the sulfonamide group, contributes to their effectiveness. This makes them valuable candidates for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them potential therapeutic agents for treating inflammation-related disorders . The compounds can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2), which are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This application is particularly relevant for designing new drugs with fewer side effects than current NSAIDs.
Analgesic Effects
Thiazole derivatives have also been explored for their analgesic effects, providing pain relief without the addictive properties of opioids . This is crucial for pain management, especially for chronic conditions where long-term medication is required. The development of non-addictive analgesics is a significant step forward in pharmaceutical research.
Anticancer Activity
Research has indicated that thiazole derivatives can play a role in cancer treatment by targeting various pathways involved in cancer cell proliferation . Their ability to modulate signaling pathways and potentially inhibit tumor growth makes them interesting candidates for further research in oncology.
Antifungal Activity
The structural complexity of thiazole derivatives gives them the potential to combat fungal infections . With the increasing incidence of antifungal resistance, there is a pressing need for new antifungal agents. Thiazole derivatives could provide a new avenue for antifungal drug development.
Anti-Tuberculous Activity
Given the global health burden of tuberculosis, thiazole derivatives that exhibit anti-tuberculous activity represent a significant advancement . They offer a potential for the development of new treatments that could be more effective against drug-resistant strains of Mycobacterium tuberculosis.
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSJAYSGYLPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide |
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